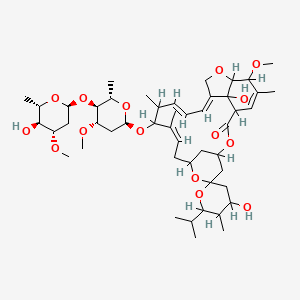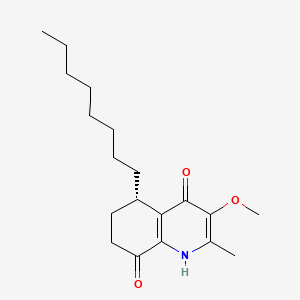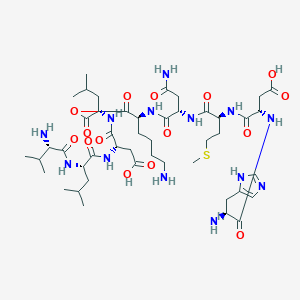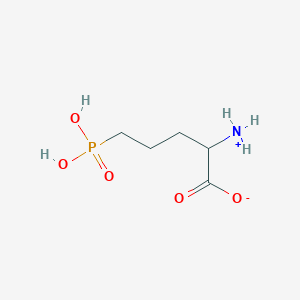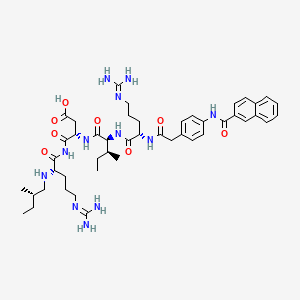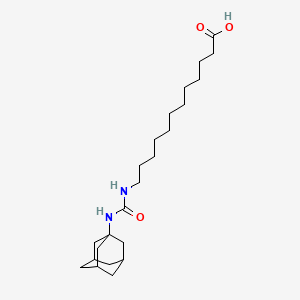
Auda
Übersicht
Beschreibung
Auda is a synthetic, small-molecule drug developed by scientists at the University of California, San Francisco. It is a potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in various scientific studies to study the effects of COX inhibition in vitro and in vivo. Auda has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
-
Soil Health
- AUDA-NEPAD and the Government of Norway have launched a partnership aimed at enhancing soil health for sustainable food .
- The methods of application involve various strategies to improve soil health and promote sustainable agriculture .
- The outcomes of this initiative are expected to contribute to food security and climate resilience .
-
Energy Access
- AUDA-NEPAD has supported governments to increase access to climate-smart and cost-effective energy .
- The methods of application include designing and deploying mini-grid solutions technologies (photovoltaic modules) that are customized for rural electrification .
- The outcomes of this initiative are expected to contribute to rural development and climate resilience .
-
Biosafety
- AUDA-NEPAD provides updates on biosafety, which could be related to the safe use of biotechnology .
- The methods of application could involve monitoring and regulating the use of genetically modified organisms .
- The outcomes of this initiative are expected to contribute to the safe and responsible use of biotechnology .
-
Genome Editing
- AUDA-NEPAD has called for support of genome editing, a novel technology key in accelerating Africa’s scientific development .
- The methods of application involve the use of genome editing tools such as CRISPR for improving agricultural productivity .
- The outcomes of this initiative are expected to position Africa as a leader in genome editing by consolidating research efforts .
-
Centre of Excellence in Science, Technology and Innovation
-
Biosafety Systems and School Feeding Programmes
- AUDA-NEPAD has established and supported functional biosafety systems in 17 countries .
- More than 10,000 biosafety regulators have been trained on the application of agricultural biotechnology .
- AUDA-NEPAD has also upscaled home-grown school feeding programmes in 14 countries .
- The outcomes of these initiatives are expected to contribute to the safe use of biotechnology and providing healthy and locally sourced meals for school children .
-
Water and Sanitation
- AUDA-NEPAD has been working on improving water and sanitation infrastructure across Africa .
- The methods of application involve the development and implementation of policies and programs aimed at improving access to clean water and sanitation facilities .
- The outcomes of this initiative are expected to contribute to improved public health and living conditions .
-
Infrastructure Development
- AUDA-NEPAD has been involved in infrastructure development projects, including roads, bridges, and energy facilities .
- The methods of application involve the planning, financing, and implementation of large-scale infrastructure projects .
- The outcomes of this initiative are expected to contribute to economic growth and regional integration .
-
Health Systems Strengthening
- AUDA-NEPAD has been working on strengthening health systems to improve access to quality healthcare services .
- The methods of application involve the development and implementation of policies and programs aimed at improving the capacity of health systems .
- The outcomes of this initiative are expected to contribute to improved health outcomes and reduced health disparities .
Eigenschaften
IUPAC Name |
12-(1-adamantylcarbamoylamino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSEOAVLVTJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435153 | |
| Record name | AUDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Auda | |
CAS RN |
479413-70-2 | |
| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AUDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)
